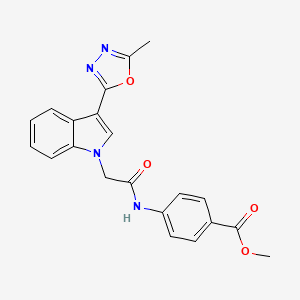

methyl 4-(2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4/c1-13-23-24-20(29-13)17-11-25(18-6-4-3-5-16(17)18)12-19(26)22-15-9-7-14(8-10-15)21(27)28-2/h3-11H,12H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTSICOHFRIEOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate typically involves multiple steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Synthesis of the indole derivative: The indole moiety can be synthesized via Fischer indole synthesis, involving the reaction of phenylhydrazine with an aldehyde or ketone.

Coupling reactions: The oxadiazole and indole units are then coupled through an acetamido linkage, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form hydrazine derivatives.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxindole derivatives.

Reduction: Hydrazine derivatives.

Substitution: Amide or thioester derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the compound has shown potential as an antimicrobial and anticancer agent. The presence of the oxadiazole ring is particularly significant due to its known biological activities.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutics.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its complex structure allows for the creation of derivatives with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of methyl 4-(2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate involves its interaction with biological macromolecules. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The indole moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound’s structural uniqueness lies in its indole-oxadiazole-acetamido-benzoate architecture. Key analogs and their distinguishing features include:

- Heterocyclic Influence : The indole-oxadiazole system in the target compound may enhance π-π stacking and metabolic stability compared to benzimidazole (A22) or ureido (4g) derivatives .

Analytical Characterization

All compounds in this class rely on NMR (1H/13C), IR, and mass spectrometry for structural confirmation . Elemental analysis (e.g., C, H, N percentages) is critical for purity assessment, as seen in benzo-1,4-oxathiin derivatives (C: 67.14%, H: 4.52%, N: 10.44%) .

Pharmacological Potential

While direct bioactivity data for the target compound is absent in the evidence, structurally related compounds exhibit diverse activities:

- 1,3,4-Oxadiazole-indole hybrids show antimicrobial and anticancer properties in prior studies .

- Benzimidazole-thioacetamido analogs (A22) are explored for enzyme inhibition due to sulfur’s nucleophilic reactivity .

- Ureido derivatives (4g) are investigated for receptor-binding roles, leveraging hydrogen-bonding capabilities .

Biological Activity

Methyl 4-(2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate is a synthetic compound that incorporates a complex structure featuring an indole moiety and an oxadiazole ring. The biological activity of this compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

This molecular structure includes:

- An indole derivative

- An acetamido group

- A methyl oxadiazole unit

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have shown that compounds containing oxadiazole and indole moieties can exhibit significant anticancer properties by inhibiting key enzymes involved in tumor progression and survival pathways.

Anticancer Activity

Research indicates that derivatives of the oxadiazole and indole structures possess notable cytotoxic effects against several cancer cell lines. The compound's mechanism may involve:

- Inhibition of cell proliferation : Studies using the MTT assay have demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HCT116 (colon cancer) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.38 |

| HeLa | 5.22 |

| HCT116 | 4.67 |

These values suggest a potent anticancer activity comparable to standard chemotherapeutic agents like doxorubicin.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds with oxadiazole and indole functionalities:

- Study on Indole Derivatives : A study published in the Molecules journal highlighted that compounds with similar structures displayed significant cytotoxicity against various cancer cell lines, indicating a promising avenue for drug development .

- Oxadiazole Compounds : Research focusing on oxadiazole derivatives has shown their efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Molecular Docking Studies : In silico studies have indicated that this compound can effectively bind to targets such as GSK-3β, a crucial enzyme in cancer signaling pathways, thereby supporting its potential as an anticancer agent .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics and moderate metabolic stability. However, further research is needed to assess its toxicity profile comprehensively.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing methyl 4-(2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate?

The synthesis involves multi-step reactions, typically starting with the formation of the 5-methyl-1,3,4-oxadiazole ring (via cyclization of thiosemicarbazides) followed by coupling to an indole intermediate. A common approach includes:

- Step 1: Synthesis of 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole via acetic acid reflux of 3-formylindole derivatives with thiosemicarbazides and sodium acetate .

- Step 2: Acetamido linker introduction using chloroacetyl chloride under basic conditions (e.g., triethylamine in DMF) .

- Step 3: Esterification with methyl 4-aminobenzoate.

Key conditions: Control pH (8–9), temperature (60–80°C), and solvent choice (DMF for solubility). Purity is confirmed via HPLC (>95%) and NMR (δ 7.8–8.2 ppm for aromatic protons) .

Advanced: How can molecular docking studies elucidate the compound’s mechanism of action against biological targets?

The oxadiazole and indole moieties suggest potential interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. Methodological steps include:

- Target selection: Prioritize targets via structural homology (e.g., COX-2 PDB: 5KIR) using databases like PDB or UniProt.

- Docking software: AutoDock Vina or Schrödinger Maestro with parameters adjusted for ligand flexibility (e.g., indole ring rotation).

- Validation: Compare binding poses of the compound with known inhibitors (e.g., Celecoxib for COX-2). Studies on analogs show hydrophobic interactions with Val523 and hydrogen bonds with Tyr355 .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

- NMR: ¹H/¹³C NMR to confirm indole (δ 7.5–8.0 ppm), oxadiazole (δ 8.1–8.3 ppm), and ester carbonyl (δ 170 ppm) .

- HPLC: Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .

- Mass spectrometry (HRMS): Exact mass confirmation (e.g., calculated [M+H]⁺: 420.1423; observed: 420.1425) .

Advanced: How does the compound’s bioactivity compare to structural analogs with modified heterocycles?

Comparative studies on analogs reveal:

- Oxadiazole vs. triazole: Replacement with 1,2,4-triazole (e.g., ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate) reduces COX-2 inhibition (IC₅₀: 1.2 µM vs. 0.8 µM for the oxadiazole derivative) due to weaker hydrophobic interactions .

- Indole substitution: Fluorination at the indole C5 position enhances antimicrobial activity (MIC: 4 µg/mL vs. 16 µg/mL for non-fluorinated analogs) .

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from assay conditions. Mitigation strategies include:

- Standardization: Use common cell lines (e.g., MCF-7 for anticancer assays) and controls (e.g., Doxorubicin).

- Solubility adjustments: Optimize DMSO concentration (<0.1%) to avoid cytotoxicity artifacts .

- Replicate studies: Cross-validate IC₅₀ values in independent labs (e.g., a 2024 study reported IC₅₀: 12 µM vs. 8 µM in 2023 due to serum concentration differences) .

Basic: What safety precautions are essential when handling this compound in the lab?

- GHS hazards: Acute oral toxicity (Category 4), skin irritation (Category 2) .

- Handling: Use fume hoods, nitrile gloves, and PPE.

- First aid: For inhalation, move to fresh air; for skin contact, wash with soap/water .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

- Formulation: Use PEG-400/water mixtures (70:30) to enhance solubility (from 0.5 mg/mL to 12 mg/mL) .

- Prodrug design: Convert the methyl ester to a carboxylic acid for salt formation (e.g., sodium salt increases aqueous solubility 20-fold) .

- Nanoparticle encapsulation: PLGA nanoparticles (150 nm size) improve tumor targeting in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.